Benzene, 2-fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]-
Overview
Description
Benzene, 2-fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]- is a complex organic compound with the molecular formula C20H18FNS. This compound is characterized by the presence of a benzene ring substituted with a fluoro group, an isothiocyanato group, and a pentylphenyl ethynyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Addition of the Isothiocyanato Group: The isothiocyanato group is typically introduced through a reaction with thiophosgene or by using a suitable isothiocyanate precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro and isothiocyanato groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethynyl and isothiocyanato groups.
Addition Reactions: The ethynyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
Benzene, 2-fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanato group.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 2-fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]- involves its interaction with molecular targets through its reactive functional groups. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. The fluoro group can enhance the compound’s stability and reactivity, while the ethynyl group can participate in various addition reactions.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-fluoro-4-isothiocyanato-: Similar structure but lacks the ethynyl and pentylphenyl groups.
Benzene, 2-fluoro-1-isothiocyanato-4-methyl-: Similar but with a methyl group instead of the ethynyl and pentylphenyl groups.
Uniqueness
Benzene, 2-fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the ethynyl and pentylphenyl groups provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-fluoro-1-isothiocyanato-4-[2-(4-pentylphenyl)ethynyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNS/c1-2-3-4-5-16-6-8-17(9-7-16)10-11-18-12-13-20(22-15-23)19(21)14-18/h6-9,12-14H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXITPDYTXPQOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N=C=S)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20784633 | |
Record name | 2-Fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20784633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356798-23-7 | |
Record name | 2-Fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20784633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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